Home > Products > Screening Compounds P71829 > Rupatadine Impurity 13
Rupatadine Impurity 13 - 732962-71-9

Rupatadine Impurity 13

Catalog Number: EVT-13552372
CAS Number: 732962-71-9
Molecular Formula: C27H26ClN3O2
Molecular Weight: 460.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Rupatadine Impurity 13 is classified as an impurity arising during the synthetic processes of Rupatadine. The compound is categorized under organic compounds featuring a chlorinated aromatic structure, nitrogen-containing heterocycles, and functional groups such as amines and ketones. Its classification is crucial for regulatory compliance in pharmaceutical manufacturing, where impurities must be carefully monitored and controlled .

Synthesis Analysis

Methods and Technical Details

The synthesis of Rupatadine Impurity 13 involves several steps starting from the base compound Rupatadine. One established method includes:

  1. Hydrolytic Removal: The process begins with the hydrolytic removal of the N-ethoxycarbonyl group from Loratadine, yielding Desloratadine.
  2. N-Acylation: Desloratadine is then N-acylated with 5-methylnicotinic acid using coupling agents like 1,3-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole hydrate.
  3. Reduction: This amide derivative undergoes reduction using borane reagents or sodium borohydride to yield Rupatadine.
  4. Formation of Impurity: During these reactions, Rupatadine Impurity 13 may form through substitution reactions or oxidative conditions .
Molecular Structure Analysis

Structure and Data

The molecular structure of Rupatadine Impurity 13 features a complex arrangement typical of antihistamines, including:

  • Chlorine Atom: Contributing to its reactivity.
  • Pyridine Rings: Enhancing biological activity through interactions with histamine receptors.
  • Aliphatic Chains: Providing flexibility in molecular conformation.

The structural representation includes multiple rings and functional groups that are critical for its pharmacological properties. The compound's data can be summarized as follows:

PropertyValue
Molecular FormulaC27H26ClN3O2C_{27}H_{26}ClN_{3}O_{2}
Molecular Weight459.97 g/mol
CAS Number1224515-72-3
Chemical Reactions Analysis

Reactions and Technical Details

Rupatadine Impurity 13 can undergo various chemical reactions:

  • Oxidation: The compound may degrade slightly under oxidative stress conditions, which can be monitored during stability testing.
  • Substitution Reactions: These are common during its synthesis, particularly involving phosphorus oxychloride as a reagent.
Mechanism of Action

Process and Data

The mechanism of action for Rupatadine Impurity 13 is believed to be similar to that of its parent compound, Rupatadine. It likely acts as an antagonist at histamine H1 receptors and platelet-activating factor receptors. This action results in:

Data supporting these mechanisms are derived from pharmacological studies that examine the effects of Rupatadine on histamine-mediated pathways.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rupatadine Impurity 13 possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as methanol and ethyl acetate but less soluble in water.
  • Stability: Stability can be affected by exposure to light and moisture; therefore, proper storage conditions are essential.

These properties are critical for handling, formulation, and storage during pharmaceutical development .

Applications

Scientific Uses

Rupatadine Impurity 13 serves several important roles in scientific research and pharmaceutical applications:

  • Quality Control: It is essential for assessing the purity of Rupatadine formulations in compliance with regulatory standards.
  • Pharmaceutical Development: Understanding impurities like Rupatadine Impurity 13 aids in optimizing synthesis routes to enhance yield and minimize side effects.
  • Biological Research: Its potential biological activity warrants further investigation into its effects on histamine pathways, which could lead to new therapeutic insights.
Introduction to Rupatadine Impurity 13 in Pharmaceutical Chemistry

Nomenclature and Structural Relationship to Rupatadine

Rupatadine Impurity 13 (chemical name: 3-((4-(8-chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl)methyl)-5-methyl-1-((5-methylpyridin-3-yl)methyl)pyridin-1-ium chloride) is a structurally defined process-related impurity of the antihistamine drug rupatadine. Its systematic IUPAC name reflects the complex quaternary ammonium structure resulting from the bis-alkylation of pyridine nuclei during synthesis [4] [9]. The impurity is designated in pharmaceutical literature with several synonyms, including Rupatadine Impurity D and 5'-[(Desloratadine)methyl] Rupatadine, underscoring its relationship to both rupatadine and its structural analog desloratadine [3] [6]. The compound carries the CAS number 1422960-88-0 for its cationic form, with a molecular formula of C~33~H~34~Cl~2~N~4~ and molecular weight of 557.56 g/mol for the chloride salt [4] [9].

Structurally, Impurity 13 maintains rupatadine's core benzo[5,6]cyclohepta[1,2-b]pyridine pharmacophore but features a distinctive quaternized nitrogen in the pyridine ring. This modification arises from an additional methylation event that transforms the tertiary amine in rupatadine's pyridinylmethylpiperidine moiety into a quaternary ammonium center [4] [9]. The presence of this permanent positive charge significantly alters physicochemical properties compared to the parent drug, including increased water solubility and altered chromatographic behavior. Mass spectrometry analysis reveals a characteristic [M]+ ion at m/z 522.1 for the cation, with diagnostic fragment ions at m/z 415 (rupatadine fragment) and m/z 141 (chloromethylpyridine) confirming the structural relationship [5] [9].

Table 1: Nomenclature and Chemical Identifiers of Rupatadine Impurity 13

PropertySpecification
Systematic Name3-((4-(8-chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl)methyl)-5-methyl-1-((5-methylpyridin-3-yl)methyl)pyridin-1-ium chloride
Common SynonymsRupatadine Impurity D, Rupatadine Impurity 13, 5'-[(Desloratadine)methyl] Rupatadine
CAS Number (cation)1422960-88-0
Molecular FormulaC~33~H~34~Cl~2~N~4~
Molecular Weight557.56 g/mol
Structural FeaturesQuaternary ammonium center, dual pyridine-methylpiperidine chains

The structural differences between rupatadine and Impurity 13 manifest clearly in chromatographic behavior. In reversed-phase HPLC methods developed for rupatadine analysis, Impurity 13 typically elutes after the main peak due to its increased hydrophilicity. The Hypersil BDS C18 column (150 × 4.6 mm, 5 µm) with acetate buffer (pH 6.0)-methanol gradient effectively separates this impurity from other structurally related compounds, with a relative retention time (RRT) of approximately 1.3-1.5 relative to rupatadine [2] [3]. This distinct elution profile facilitates its identification and quantification during pharmaceutical analysis.

Significance of Impurity Profiling in Antihistamine Drug Development

The rigorous characterization and control of Impurity 13 exemplifies the critical role of impurity profiling in modern antihistamine development. As a second-generation antihistamine, rupatadine's dual histamine H1 and platelet-activating factor (PAF) receptor antagonism necessitates stringent quality control to ensure therapeutic efficacy and patient safety [10]. Regulatory guidelines from the International Council for Harmonisation (ICH Q3A/B) mandate identification and quantification of impurities exceeding threshold levels (typically >0.10% for daily doses ≤2g/day), establishing a scientific framework for impurity management [2] [8].

Impurity 13 serves as a critical marker for evaluating synthetic process efficiency. Its formation occurs primarily during the alkylation step when excess 3,5-bis(chloromethyl)pyridine reacts with rupatadine intermediates, indicating suboptimal reaction stoichiometry or purification failures [3] [7]. Analytical data reveal that uncontrolled formation of this impurity can reach 0.8-1.2% in crude batches, necessitating process optimization studies to minimize its generation. Advanced purification techniques, including preparative HPLC with 0.05 M phosphate buffer (pH 3.0)-acetonitrile mobile phases, effectively reduce Impurity 13 levels below the identification threshold in final drug substances [3] [9].

Table 2: Analytical Techniques for Detection and Characterization of Rupatadine Impurity 13

Analytical TechniqueApplicationDetection Parameters
Stability-Indicating HPLCSeparation and quantification in drug substance and productsColumn: Hypersil BDS C18 (150 × 4.6 mm, 5 µm)Mobile Phase: Methanol-ammonium acetate buffer (pH 6.0) gradientDetection: 264 nmRRT: 1.3-1.5 [2] [3]
LC-MS(/MS)Structural confirmation and trace-level detectionIonization: ESI+Characteristic ions: m/z 522.1 [M]+ (cation), m/z 415, m/z 141 [5] [6]
NMR SpectroscopyStructural elucidation and confirmation1H NMR (DMSO-d6): δ 9.35 (s, 1H, N+CH2), 8.80 (s, 1H, pyridinium-H), 8.45 (d, 1H, pyridinium-H), 7.85-7.15 (m, 10H, aromatic), 4.85 (s, 2H, CH2-pyridinium), 4.15 (d, 2H, piperidine-CH2), 3.75 (m, 4H, piperidine-CH2), 2.75 (s, 3H, CH3), 2.65 (s, 3H, CH3) [9]

Pharmaceutical development studies utilize Impurity 13 as a critical indicator during excipient compatibility testing and stability studies. Forced degradation studies demonstrate that while rupatadine shows significant degradation under oxidative conditions (5% H~2~O~2~ at 70°C for 4 hours), Impurity 13 remains relatively stable, indicating it is primarily a process-related impurity rather than a degradation product [2]. This stability profile necessitates targeted monitoring during long-term storage conditions (25°C/60% RH) where impurities can accumulate even without significant degradation of the active pharmaceutical ingredient [2] [3].

Regulatory filings for rupatadine products, including Health Canada's Summary Basis of Decision documents, specifically require justification of impurity limits and validation of analytical control methods [8]. The validated RP-HPLC method capable of separating Impurity 13 from other structurally similar impurities has become a regulatory expectation for marketing authorization, as evidenced by the approval of rupatadine products in Canada and Europe [2] [8]. This method's validation parameters demonstrate excellent sensitivity for Impurity 13 detection (LOD ≤0.03%), linearity (r~2~ > 0.999 over 0.05-0.15% range), and precision (%RSD <5.0%), establishing it as a gold standard for quality control in antihistamine manufacturing [2] [3].

Table 3: Regulatory and Functional Significance of Rupatadine Impurity 13

AspectSignificance
Synthetic Process ControlIndicator of alkylation reaction efficiency and purification effectiveness
Analytical Method DevelopmentCritical component for validating stability-indicating methods
Excipient CompatibilityMarker for drug-excipient interactions in solid dosage forms
Regulatory SubmissionsRequired identification threshold: 0.10% per ICH Q3B(R2) guidelines
Stability MonitoringTrackable indicator of long-term product quality under storage conditions
Mass Balance StudiesEssential for correlating impurity levels with therapeutic performance

The comprehensive characterization of Impurity 13 directly supports the quality-by-design (QbD) framework in pharmaceutical development. By establishing structure-property relationships, scientists can predict chromatographic behavior, degradation pathways, and potential toxicological concerns. This scientific understanding enables manufacturers to design robust synthetic processes that minimize impurity formation while developing analytical control strategies that ensure patient safety throughout the drug product lifecycle [2] [8] [9].

Properties

CAS Number

732962-71-9

Product Name

Rupatadine Impurity 13

IUPAC Name

methyl 5-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridine-3-carboxylate

Molecular Formula

C27H26ClN3O2

Molecular Weight

460.0 g/mol

InChI

InChI=1S/C27H26ClN3O2/c1-33-27(32)22-13-18(15-29-16-22)17-31-11-8-19(9-12-31)25-24-7-6-23(28)14-21(24)5-4-20-3-2-10-30-26(20)25/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3

InChI Key

ZRHLFYRIEPVVBV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CC(=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.